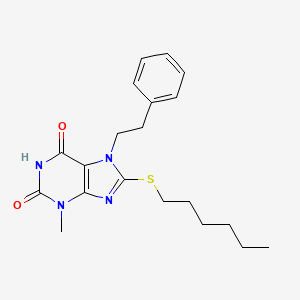
8-Hexylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Hexylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione is a purine derivative with the molecular formula C20H26N4O2S and a molecular weight of 386.52 g/mol This compound is known for its unique structure, which includes a hexylsulfanyl group, a methyl group, and a phenethyl group attached to a purine core
准备方法
The synthesis of 8-Hexylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione typically involves the reaction of 8-bromotheophylline with phenethylamine, followed by the addition of hexylthiol and the subsequent removal of the bromine atom. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
8-Hexylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups like ketones or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace existing functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
8-Hexylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione has been extensively studied for its potential therapeutic applications. It acts as a potent adenosine A2A receptor antagonist, which leads to an increase in dopamine release in the brain. This mechanism of action is thought to be responsible for its neuroprotective and anti-tumor effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. Additionally, it has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用机制
The mechanism of action of 8-Hexylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione involves its role as an adenosine A2A receptor antagonist. By blocking these receptors, the compound increases dopamine release, which is associated with its neuroprotective and anti-tumor effects. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells.
相似化合物的比较
8-Hexylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione can be compared with other similar compounds, such as:
8-Hexylsulfanyl-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione:
8-Hexylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione: This compound shares a similar structure but with a nonyl group instead of a phenethyl group, which may result in different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.
属性
分子式 |
C20H26N4O2S |
|---|---|
分子量 |
386.5 g/mol |
IUPAC 名称 |
8-hexylsulfanyl-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C20H26N4O2S/c1-3-4-5-9-14-27-20-21-17-16(18(25)22-19(26)23(17)2)24(20)13-12-15-10-7-6-8-11-15/h6-8,10-11H,3-5,9,12-14H2,1-2H3,(H,22,25,26) |
InChI 键 |
FOEDAFNWEPKIMX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCSC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11999695.png)
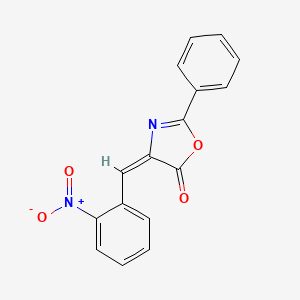
![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B11999702.png)
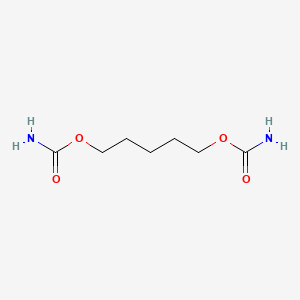
![[4-[(Tert-butoxycarbonyl)amino]-1-piperidinyl](3-chlorophenyl)acetic acid](/img/structure/B11999719.png)

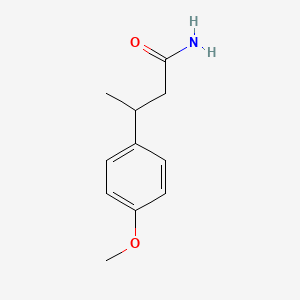
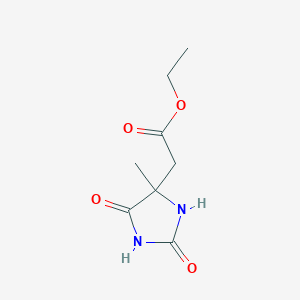
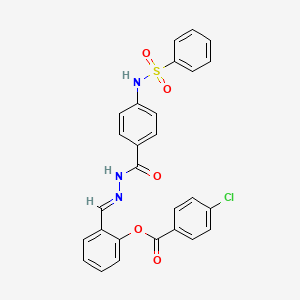

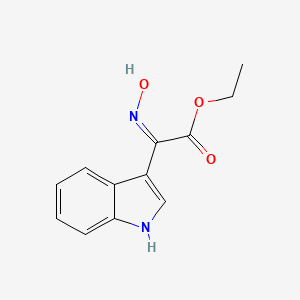
![N-[4-(4-acetamidophenyl)sulfinylphenyl]acetamide](/img/structure/B11999761.png)
![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999766.png)
